5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group and a trifluoromethyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 4-trifluoromethyl nicotinic acid with cyclopropyl alcohol in the presence of a dehydrating agent . The reaction conditions typically involve heating the mixture under reflux and using a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
4-Cyclopropoxy-2-(trifluoromethyl)nicotinonitrile: Similar in structure but with different positional isomerism, leading to varied chemical properties.
5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid: Contains a carboxylic acid group instead of a nitrile group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for diverse research applications.
Properties
Molecular Formula |
C10H7F3N2O |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-6(3-14)4-15-5-8(9)16-7-1-2-7/h4-5,7H,1-2H2 |
InChI Key |
DEGCJHLCKKOQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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